molecular formula C20H22N6O2 B11962682 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione

8-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11962682
M. Wt: 378.4 g/mol
InChI Key: ZTQIKAHZALJHSH-UHFFFAOYSA-N
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Description

8-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that features a pyrazole ring and a purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione typically involves the reaction of 3,5-dimethyl-1H-pyrazole with a suitable purine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

8-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

8-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-ethyl-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
  • 4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine

Uniqueness

Compared to similar compounds, 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione stands out due to its unique combination of a pyrazole ring and a purine core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H22N6O2

Molecular Weight

378.4 g/mol

IUPAC Name

8-(3,5-dimethylpyrazol-1-yl)-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione

InChI

InChI=1S/C20H22N6O2/c1-12-6-8-15(9-7-12)11-25-16-17(23(4)20(28)24(5)18(16)27)21-19(25)26-14(3)10-13(2)22-26/h6-10H,11H2,1-5H3

InChI Key

ZTQIKAHZALJHSH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2N4C(=CC(=N4)C)C)N(C(=O)N(C3=O)C)C

Origin of Product

United States

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